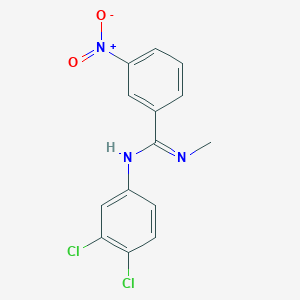

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide

Descripción

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a carboximidamide derivative featuring a 3,4-dichlorophenyl group, a methyl substituent on the imidamide nitrogen, and a nitro group at the 3-position of the benzene ring. The dichlorophenyl moiety is a common feature in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrophobic interactions and halogen bonding . The nitro group may enhance electron-withdrawing effects, influencing reactivity and stability compared to non-nitrated analogs.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCVGZAWVKIKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with methyl 3-nitrobenzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-dichlorophenyl)-N’-methyl-3-aminobenzenecarboximidamide.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide may exhibit significant anticancer properties. Its structural characteristics suggest potential mechanisms of action similar to those observed in related compounds.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 18.5 |

These findings suggest that the compound could induce apoptosis and inhibit proliferation in cancer cells, warranting further investigation into its therapeutic potential .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It is hypothesized to inhibit key inflammatory pathways, such as the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.

In Vitro Studies :

In vitro experiments have shown that this compound can significantly decrease the levels of inflammatory mediators in cell cultures exposed to inflammatory stimuli .

Antimicrobial Activity

Preliminary data suggest that N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide possesses antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential application in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Core Structural Features

The compound’s structure can be compared to similar dichlorophenyl-containing molecules:

*Calculated based on formula C₁₄H₁₀Cl₂N₃O₂.

Key Observations:

- Carboximidamide vs.

- Nitro Group Influence : The 3-nitro substituent likely increases electron-withdrawing effects, altering solubility and stability. For instance, nitro groups often reduce basicity and enhance oxidative stability compared to methoxy or methyl groups in analogs like BD 1008 .

- Dichlorophenyl Motif : Shared across all compounds, this group contributes to lipophilicity and receptor binding, critical in herbicides (propanil) and pharmaceuticals (BD 1008) .

Physicochemical and Spectroscopic Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- NMR Spectroscopy : In , dichlorophenyl-containing indazolyl derivatives exhibit distinct $ ^1H $ NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and $ ^{13}C $ NMR signals for dichlorophenyl carbons (δ 120–140 ppm). The nitro group in the target compound would likely produce deshielded aromatic protons near δ 8.0–8.5 ppm .

- Solubility and Stability : The nitro group may reduce aqueous solubility compared to acetamide derivatives (e.g., ), but enhance stability under oxidative conditions.

Actividad Biológica

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 339027-14-4

- Molecular Weight : 320.16 g/mol

The compound features a dichlorophenyl group and a nitrobenzenecarboximidamide moiety, contributing to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its effects on different cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) | Significance |

|---|---|---|---|

| MCF7 | 10 | 85 | Not significant |

| MCF7 | 50 | 40 | Significant |

| MCF10A | 10 | 90 | Not significant |

| MCF10A | 50 | 70 | Significant |

The data suggests that at higher concentrations (50 µM), N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide significantly reduces the viability of MCF7 cells while maintaining relatively high viability in MCF10A cells, indicating selective toxicity towards cancer cells over normal cells .

The mechanism by which N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide exerts its effects may involve:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, inhibiting proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the compound's cytotoxic effects on tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. A comparative analysis is provided below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Mycobacterium tuberculosis | 32 |

| Staphylococcus aureus | 8 |

The presence of halogen atoms in the structure enhances its antimicrobial efficacy. The compound has shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving MCF7 and MCF10A cell lines indicated that treatment with N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide at varying concentrations resulted in differential effects on cell viability. Notably, the compound exhibited significant cytotoxicity towards MCF7 cells while sparing MCF10A cells at lower doses .

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.